

# Application Notes: Crizotinib In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	PF 02367982	
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#### Introduction

Crizotinib is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It was initially developed as a c-MET (hepatocyte growth factor receptor, HGFR) inhibitor and was later identified as a powerful inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[1][3] The oncogenic EML4-ALK fusion protein, found in a subset of non-small cell lung cancer (NSCLC) patients, leads to constitutive kinase activity and drives tumor growth. [3][4] Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of these targets to block downstream signaling pathways, thereby inhibiting cell proliferation and survival.[2][3]

These application notes provide a detailed protocol for determining the inhibitory activity of Crizotinib against its target kinases using a luminescence-based in vitro kinase assay. Such assays are fundamental in drug discovery for quantifying inhibitor potency (e.g., IC50 values) and selectivity.

## Quantitative Data Summary: Crizotinib Inhibitory Activity

The inhibitory potency of Crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Crizotinib against its primary kinase targets in biochemical assays and its effect on various cancer cell lines.

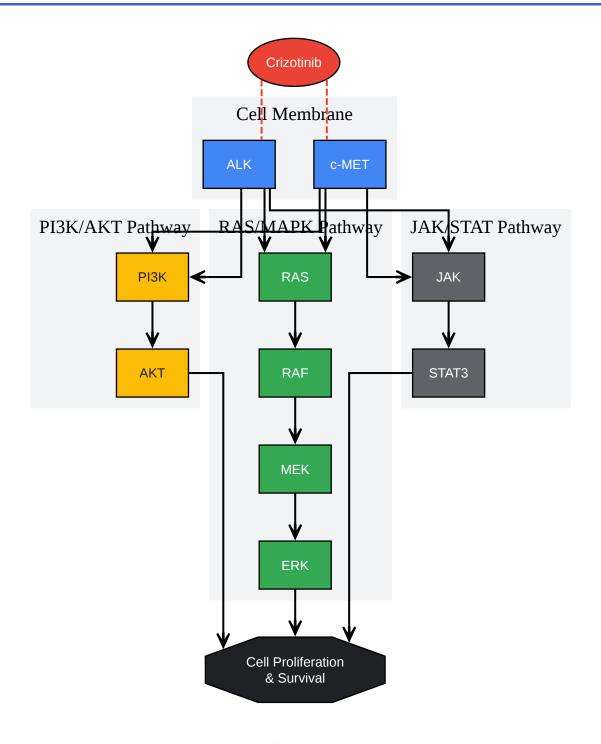


Target Kinase / Cell Line	Reported IC50 Value	Notes
Biochemical Assays		
ALK	~1-3 nM[5][6]	Potent inhibition in enzymatic assays.
c-MET	~1-5 nM[2][7]	Potent ATP-competitive inhibitor of c-MET kinase.
ROS1	Potent Inhibition[3][8]	Also a primary target alongside ALK and c-MET.
IGF-1R	8 nM[6]	Shows strong activity against IGF-1R.
Cell-Based Assays		
NCI-H929 (Multiple Myeloma)		Cell viability assay (72h treatment).
CCRF-CEM (Leukemia)	0.43 ± 0.07 μM[9]	Cell viability assay.
PANC-1 (Pancreatic Cancer)	~5 μM[7]	Cell growth inhibition (MTT assay).
H3122 (EML4-ALK NSCLC)	155 nM[10]	Growth inhibition (GI50).

# Crizotinib Mechanism of Action and Signaling Pathway

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation and activation of ALK, c-MET, and ROS1. This blockade prevents the activation of key downstream signaling cascades that are critical for cancer cell proliferation, survival, and growth, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[7][10][11]





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Caption: Crizotinib inhibits ALK and c-MET, blocking downstream pro-survival pathways.

# Experimental Protocols In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)



This protocol describes a method to determine the IC50 of Crizotinib against a target kinase (e.g., ALK or c-MET) using a luminescence-based assay that quantifies the amount of ADP produced.[12]

Principle of the Assay The kinase reaction involves the enzymatic transfer of the terminal phosphate from ATP to a substrate peptide. The amount of ADP generated is directly proportional to the kinase activity. In this protocol, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[12] Crizotinib's presence will inhibit the kinase, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal.

#### Materials and Reagents

- Enzyme: Recombinant human ALK or c-MET (kinase domain).[13][14]
- Substrate: Suitable peptide substrate, e.g., Poly(Glu, Tyr) 4:1.[15]
- Inhibitor: Crizotinib hydrochloride, dissolved in DMSO to create a 10-50 mM stock solution.
   [16][17]
- ATP: Adenosine triphosphate.
- Kinase Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MqCl2, 0.1mg/ml BSA, 50µM DTT.[12]
- Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.[12][13]
- Plates: White, opaque 96-well or 384-well microplates.
- Solvent: Anhydrous, sterile DMSO.[16]

#### Step-by-Step Procedure

- Crizotinib Preparation:
  - Thaw the Crizotinib stock solution at room temperature.
  - Perform serial dilutions of Crizotinib in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).



 Further dilute these DMSO stocks into the Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction does not exceed 1%.[14][16]

#### Kinase Reaction Setup:

- Prepare a master mix containing the kinase enzyme in the Kinase Assay Buffer.
- $\circ$  Add 1-5  $\mu$ L of the diluted Crizotinib or vehicle control (DMSO in buffer) to the wells of the microplate.
- $\circ$  Add 2-10  $\mu$ L of the kinase enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[13]

#### · Reaction Initiation and Incubation:

- Prepare a substrate/ATP mixture in the Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km for the specific kinase.
- Initiate the kinase reaction by adding 2-10 μL of the substrate/ATP mixture to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for 60-120 minutes.[12][13]

#### Signal Detection:

- Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's protocol (typically equal to the volume of the kinase reaction).
- Incubate at room temperature for 40 minutes. This step depletes the remaining unconsumed ATP.
- Add the Kinase Detection Reagent (typically double the volume of the kinase reaction).
   This reagent converts the newly formed ADP to ATP and provides luciferase/luciferin to generate light.
- Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[12]



- Measurement:
  - Measure the luminescence using a plate reader.

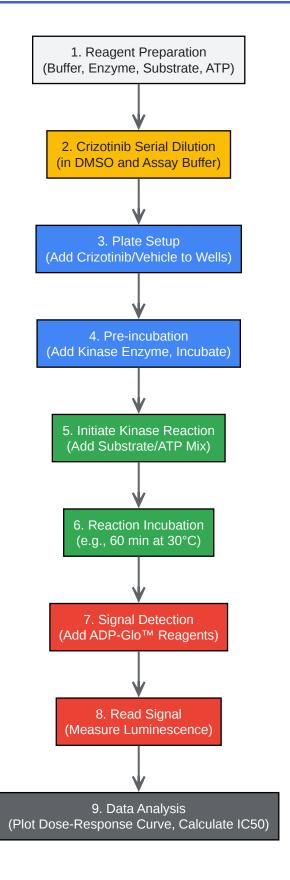
#### **Data Analysis**

- Subtract the background signal (no enzyme control) from all data points.
- Normalize the data by setting the vehicle control (DMSO only) as 100% activity and a noenzyme or high-concentration inhibitor control as 0% activity.
- Plot the percent kinase activity against the logarithm of the Crizotinib concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of Crizotinib that inhibits 50% of the kinase activity. [15]

## **Experimental Workflow for Kinase Inhibition Assay**

The following diagram outlines the typical workflow for determining the IC50 of a kinase inhibitor like Crizotinib.





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Caption: Standard workflow for an in vitro kinase inhibitor IC50 determination assay.



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